2-Ethynylbenzamide
Overview
Description
2-Ethynylbenzamide is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C9H11NO .
Synthesis Analysis
The synthesis of 2-Ethynylbenzamide has been explored in the context of creating 3-Alkylideneisoindolin-1-ones. The process involves carrying out cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides under CO pressure, in the presence of a very small amount of PdCl2 (PPh3)2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .Molecular Structure Analysis
The molecular structure of 2-Ethynylbenzamide is characterized by a molecular formula of C9H11NO and an average mass of 149.190 Da .Chemical Reactions Analysis
2-Ethynylbenzamide has been found to react successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .Scientific Research Applications
Synthesis of Isoindolinones
2-Ethynylbenzamide has been explored in the synthesis of isoindolinones. Cyclocarbonylative Sonogashira reactions of 2-Ethynylbenzamides result in various classes of compounds, including isoindolinones, with high stereoselectivity (Albano et al., 2020). Additionally, palladium iodide-catalyzed oxidative carbonylation of 2-Ethynylbenzamides in the presence of secondary amines leads to the formation of isoindolinones via intramolecular nucleophilic attack (Mancuso et al., 2014).
Mechanism-Based Inactivation of Cytochrome P450
2-Ethynylbenzamide derivatives, such as 2-Ethynylnaphthalene, have been studied for their role in mechanism-based inactivation of cytochrome P450 enzymes. These studies provide insights into the interaction of small molecules with biological enzymes and their potential therapeutic implications (Roberts et al., 1994) (Cheng et al., 2007).
Reactivity in Organic Synthesis
2-Ethynylbenzamide demonstrates unique reactivity in organic synthesis, as shown in studies focusing on the synthesis of various organic compounds. For instance, it has been used in the synthesis of isoindolinone derivatives by sequential palladium iodide-catalyzed oxidative aminocarbonylation—heterocyclization (Gabriele et al., 2012).
Photoreactions and Photochemical Behavior
2-Ethynylbenzamide's derivatives are studied for their photochemical behavior, providing insights into photoreaction mechanisms and the potential development of new photoresponsive materials (Park et al., 2001).
Use in Combinatorial Synthesis
2-Ethynylbenzamide derivatives have been used in combinatorial synthesis, particularly in the creation of isoxazole libraries with potential applications in material science and medicinal chemistry (Tanaka et al., 2007).
Future Directions
properties
IUPAC Name |
2-ethynylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECCBMBUQUFSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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